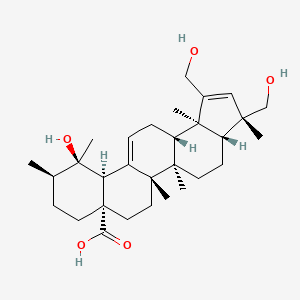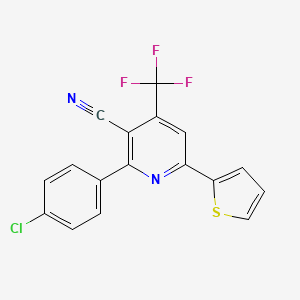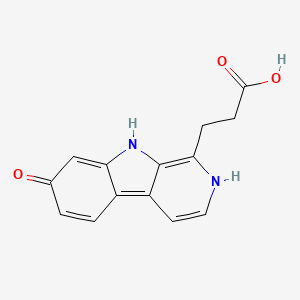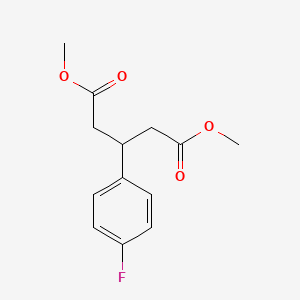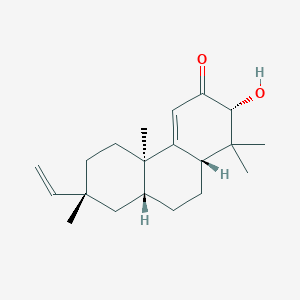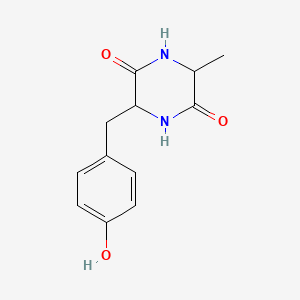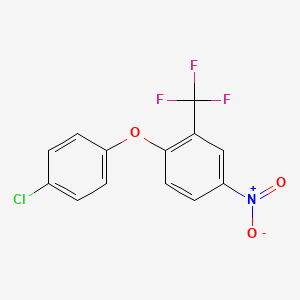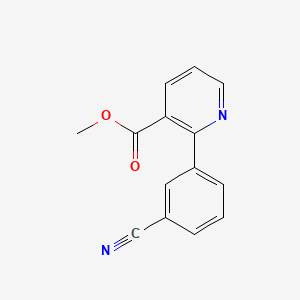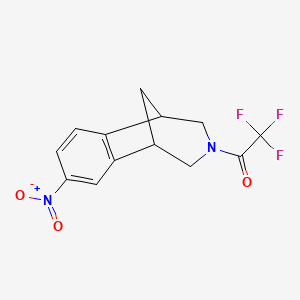
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine
Overview
Description
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine is a complex organic compound that belongs to the class of azaadamantanes These compounds are nitrogen-containing analogs of adamantane, which have unique chemical and physical properties due to the substitution of nitrogen atoms for carbon atoms
Mechanism of Action
Target of Action
The compound, also known as 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone, is a derivative of nitrone . Nitrones have been found to exhibit attractive biological values as immuno spin trapping agents . They are promising therapeutic agents in the eradication of reactive oxygen species (ROS), which are related to many pathological conditions, including neurodegenerative diseases, cancer, stroke, diabetes, etc .
Mode of Action
Nitrone derivatives, in general, have fascinating radical trapping capability . This property allows them to interact with ROS, potentially neutralizing these harmful species and preventing the oxidative stress they can cause .
Biochemical Pathways
The compound’s interaction with ROS suggests it may affect biochemical pathways related to oxidative stress and inflammation . By trapping and neutralizing ROS, the compound could potentially prevent the damage these species can cause to proteins, lipids, and DNA within cells .
Pharmacokinetics
Azaadamantane derivatives, which are structurally similar, have less lipophilicity compared to their adamantane analogs, which affects both their interaction with biological targets and bioavailability .
Result of Action
The primary result of the compound’s action would be the reduction of oxidative stress within cells. This could potentially prevent or mitigate the cellular damage associated with many pathological conditions, including neurodegenerative diseases, cancer, stroke, diabetes, etc .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect the compound’s ability to trap ROS . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable precursor, followed by the introduction of the trifluoroacetyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to enhance efficiency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the high purity required for its applications.
Chemical Reactions Analysis
Types of Reactions
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
Azaadamantanes: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Nitrobenzazepines: These compounds have a similar nitro group but may lack the trifluoroacetyl group or have different substituents.
Uniqueness
7-nitro-3-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-1,5-methano-3-benzazepine is unique due to the presence of both the nitro and trifluoroacetyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)12(19)17-5-7-3-8(6-17)11-4-9(18(20)21)1-2-10(7)11/h1-2,4,7-8H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRWLPNFDZWWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=C2C=CC(=C3)[N+](=O)[O-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125352 | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230615-53-9 | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230615-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-7-nitro-1,5-methano-3H-3-benzazepin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

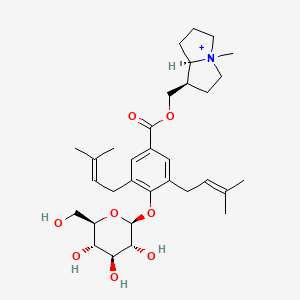
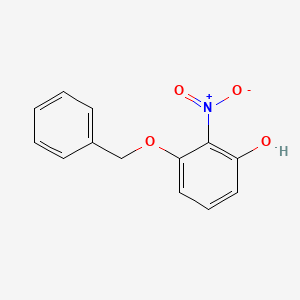
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)
